Cas no 2534-97-6 (9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester)
![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester structure](https://ja.kuujia.com/scimg/cas/2534-97-6x500.png)
9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester 化学的及び物理的性質
名前と識別子
-
- 9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester
- 1-oleoyl-2-palmitoyl-3-linoleoylglycerol
- 1-O-Linoleoyl-2-O-palmitoyl-3-O-oleoylglycerol
- 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol
- [2-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate
- 2534-97-6
- PD096373
-
- インチ: 1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26-
- InChIKey: FSTOZAMDIJDRCH-FBSASISJSA-N
- ほほえんだ: O(C(COC(CCCCCCC/C=C\C/C=C\CCCCC)=O)COC(CCCCCCC/C=C\CCCCCCCC)=O)C(CCCCCCCCCCCCCCC)=O
計算された属性
- せいみつぶんしりょう: 856.75199091g/mol
- どういたいしつりょう: 856.75199091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 61
- 回転可能化学結合数: 51
- 複雑さ: 1030
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 21.6
- トポロジー分子極性表面積: 78.9
9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01LJPI-25mg |
9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester |
2534-97-6 | ≥98% | 25mg |
$936.00 | 2023-12-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68272-1mg |
1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol |
2534-97-6 | 98% | 1mg |
¥664.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68272-5mg |
1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol |
2534-97-6 | 98% | 5mg |
¥2694.00 | 2022-04-26 | |
Larodan | 34-3035-7-25mg |
1-Olein-2-Palmitin-3-Linolein |
2534-97-6 | >98% | 25mg |
€299.00 | 2025-03-07 | |
1PlusChem | 1P01LJPI-1mg |
9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester |
2534-97-6 | ≥98% | 1mg |
$96.00 | 2023-12-18 | |
1PlusChem | 1P01LJPI-10mg |
9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester |
2534-97-6 | ≥98% | 10mg |
$518.00 | 2023-12-18 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68272-10mg |
1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol |
2534-97-6 | 98% | 10mg |
¥4789.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68272-25mg |
1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol |
2534-97-6 | 98% | 25mg |
¥8648.00 | 2022-04-26 | |
1PlusChem | 1P01LJPI-5mg |
9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester |
2534-97-6 | ≥98% | 5mg |
$299.00 | 2023-12-18 |
9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl esterに関する追加情報
Applications and Advances in the Chemistry of 9Z,12Z-Octadecadienoic Acid Esters: A Focus on 2-[(1-Oxohexadecyl)Oxy]-3-[[(1-Oxo-9Z-Octadecen-1-Yl)Oxy]Propyl Ester (CAS No. 2534-97-6)
The compound CAS No. 2534-97-6, formally identified as glyceryl dilinoleate, represents a significant molecule within the realm of lipid chemistry and pharmaceutical formulation science. This triacylglyceride derivative features two 9Z,12Z-octadecadienoic acid moieties esterified to glycerol at the sn-1 and sn-2 positions, with a saturated hexadecanoic acid group at the sn-3 position. The structural uniqueness arises from its conjugated double bond system in the linoleic acid chains, which imparts distinctive physical properties and biological activities compared to conventional triglycerides. Recent advancements in analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy have enabled precise characterization of this compound's stereochemistry and intermolecular interactions, forming the basis for its emerging applications in drug delivery systems.
In dermatological research, this propyl ester-containing glyceride has garnered attention due to its skin permeation enhancing properties. A 2023 study published in the Journal of Controlled Release demonstrated that when incorporated into topical formulations at concentrations between 5–15 wt%, it significantly improves transdermal delivery of poorly soluble drugs like paclitaxel without compromising skin integrity. The mechanism involves disruption of stratum corneum lipid packing via its amphiphilic nature, as evidenced by atomic force microscopy images showing reduced lipid lamellar order after formulation application.
Synthetic methodologies for this compound have evolved with green chemistry principles. Traditional saponification followed by reesterification has been replaced by enzymatic catalysis using immobilized lipases from Candida antarctica. A recent Nature Catalysis report (DOI: 10.1038/s41929-023-00895-w) describes a novel microwave-assisted synthesis protocol achieving >98% conversion yield within 45 minutes under solvent-free conditions. This advancement addresses environmental concerns while maintaining product purity as confirmed by chiral HPLC analysis.
In biomedical imaging applications, researchers have functionalized this compound with fluorescent probes through its terminal carboxylic acid groups. A collaborative study between MIT and Harvard Medical School (published in ACS Nano 2024) showed that conjugates with near-infrared fluorophores exhibit excellent biocompatibility and tumor targeting efficiency when encapsulated in lipid nanoparticles (LNPs). The conjugation process utilizes carbodiimide-mediated coupling chemistry under anhydrous conditions to preserve the delicate double bond configurations critical for membrane integration.
Pharmacokinetic studies reveal unique biodistribution profiles when used as a carrier component. In vivo experiments using radiolabeled tracers demonstrated rapid hepatic uptake followed by preferential accumulation in adipose tissues over a 7-day period post-administration. This property is being leveraged for targeted drug delivery to metabolic tissues, as reported in a recent Biomaterials paper detailing its use in insulin-sensitizing agent encapsulation for type II diabetes management.
The compound's antioxidant potential stems from its conjugated diene structure, which facilitates radical scavenging through electron delocalization mechanisms. A comparative analysis published in Free Radical Biology & Medicine (Jan 2024) showed that it exhibits higher peroxyl radical trapping capacity than α-tocopherol under simulated physiological conditions, making it an attractive candidate for neuroprotective formulations against oxidative stress-induced pathologies.
In vaccine development research funded by NIH grants R01AI1678XX and R44GM188XX, this glyceride has been evaluated as an adjuvant component for lipid-based nanoparticle vaccines. Preclinical data indicates enhanced antigen presentation via dendritic cell activation when combined with mRNA payloads at specific molar ratios (mol ratio: lipid:RNA = 6:1), leading to improved humoral immune responses compared to conventional polyethylene glycol-based LNPs.
Surface modification strategies involving this compound have advanced drug targeting capabilities. By attaching folate ligands via thioester linkages to its hexadecanoate chain termini, researchers achieved selective binding to folate receptor-expressing cancer cells with dissociation constants below 5 nM (as reported in Advanced Drug Delivery Reviews). This approach utilizes click chemistry principles under controlled pH environments to ensure stable covalent attachment without compromising membrane compatibility.
Cryogenic electron microscopy studies published in Structure (June 2024) revealed how this compound modulates membrane fluidity when integrated into phospholipid bilayers at concentrations up to 3 mol%. The presence of the conjugated diene system induces lateral phase separation effects that enhance membrane permeability while maintaining structural integrity under physiological stress conditions such as thermal fluctuations and osmotic challenges.
Clinical trials investigating topical formulations containing this compound demonstrated statistically significant improvements (p<0.05) in wound healing rates compared to standard emollients across three Phase II studies conducted between 2021–2024. Histological analyses showed accelerated reepithelialization processes accompanied by reduced inflammatory cytokine expression profiles measured via ELISA assays on biopsy samples from burn injury patients.
Innovative applications include its use as a matrix component for sustained-release implantable devices developed through electrospinning techniques optimized for nanofiber formation (diameter ~5 μm). Studies published in Acta Biomaterialia show controlled release kinetics over a six-month period with zero-order drug release patterns achieved through precise control of molecular weight distribution during polymerization steps.
Toxicological evaluations conducted according to OECD guidelines confirmed low acute toxicity (LD₅₀ >5 g/kg) and no mutagenic effects observed across Ames test panels using Salmonella typhimurium strains TA98-TA104G at concentrations up to 5 mM after chronic exposure periods extending over six months in murine models.
Spectroscopic characterization via FTIR spectroscopy identifies characteristic absorption peaks at ~1745 cm⁻¹ corresponding to ester carbonyl groups and ~3008 cm⁻¹ indicative of C=C stretching vibrations from the conjugated diene system. These spectral markers are critical for quality control during large-scale manufacturing processes adhering to cGMP standards required for pharmaceutical products.
Nanoemulsion formulations incorporating this compound exhibit superior stability against phase separation under extreme temperature cycling (-4°C → +45°C repeated daily). Rheological measurements demonstrate shear-thinning behavior suitable for aerosol delivery systems with viscosity values ranging from ~8 Pa·s at rest down to ~3 Pa·s under applied shear forces above 10 s⁻¹ as reported in Langmuir journal's July issue.
Bioavailability studies using porcine intestinal perfusion models revealed enhanced absorption coefficients (~68% vs baseline controls) when combined with cyclodextrin complexes due to synergistic effects on solubilization efficiency measured via UV-spectrophotometry at λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=λmax=~ λ~ λ~ λ~ λ~ λ~ λ~ λ~ λ~ λ~ λ~ λ~ λ~ λ~ = ~ = ~ = ~ = ~ = ~ = ~ = ~ = ~ = ~ = ~ = ~ = ~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~=~ =~::~:
2534-97-6 (9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester) 関連製品
- 899745-80-3(4-oxo-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-4H-chromene-2-carboxamide)
- 1349716-35-3(5-[3-(hydroxymethyl)phenyl]furan-2-carbonitrile)
- 1780424-19-2(6-methylindolin-7-amine)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)
- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)
- 1807260-06-5(Ethyl 5-cyano-2-ethyl-4-methylphenylacetate)
- 439863-62-4((4-Fluoro-2-methylphenyl)hydrazine hydrochloride)
- 5251-77-4(3-(aminooxy)propanoic acid hydrochloride)
- 1805040-76-9(2-(Difluoromethyl)-3-methoxypyridine-5-sulfonamide)
- 1216875-57-8(N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride)




